![molecular formula C8H6BrN3 B3302711 6-Bromophthalazin-1-amine CAS No. 918811-38-8](/img/structure/B3302711.png)
6-Bromophthalazin-1-amine
Overview
Description
6-Bromophthalazin-1-amine is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . It is typically found in a yellow to brown solid form .
Molecular Structure Analysis
The molecular structure of 6-Bromophthalazin-1-amine is represented by the formula C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H, (H2,10,12) .Physical And Chemical Properties Analysis
6-Bromophthalazin-1-amine is a yellow to brown solid . Its molecular weight is 224.06 . The compound’s InChI code is 1S/C8H6BrN3/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H, (H2,10,12) .Scientific Research Applications
Antimicrobial Agents
Phthalazine and phthalazinone derivatives, which can be synthesized using 6-Bromophthalazin-1-amine, have been found to have significant biological activities and pharmacological properties . They have been used as antimicrobial agents, showing effectiveness against different microbial strains, including Gram-negative and Gram-positive bacteria .
Anticancer Agents
A series of novel indazole derivatives synthesized from 6-Bromophthalazin-1-amine has been evaluated for anticancer activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells .
Antiangiogenic Agents
The same series of indazole derivatives has also been evaluated for antiangiogenic activities . Some compounds have shown potential to inhibit proangiogenic cytokines associated with tumor development .
Antioxidant Agents
These indazole derivatives have also been screened for their antioxidant activities . Some compounds have shown significant hydroxyl (OH) radical scavenging activities, DPPH radical scavenging activity, and superoxide radical (SOR) scavenging activity .
Pharmacophores in Commercial Drugs
Phthalazines, which can be synthesized using 6-Bromophthalazin-1-amine, are popular pharmacophores as they are the core chemical motifs in many commercially available drugs . These include Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .
Inhibitors of Various Biological Targets
Phthalazine derivatives are also considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .
Precursors in Synthesis
Phthalazines are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors .
Other Biological Activities
Phthalazine derivatives reveal numerous other pharmacological and biological activities such as antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . In addition, phthalazines are known as serotonin reuptake inhibitors and are considered as anti-depression agents .
properties
IUPAC Name |
6-bromophthalazin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMUAARRELQZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733171 | |
Record name | 6-Bromophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromophthalazin-1-amine | |
CAS RN |
918811-38-8 | |
Record name | 6-Bromo-1-phthalazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918811-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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